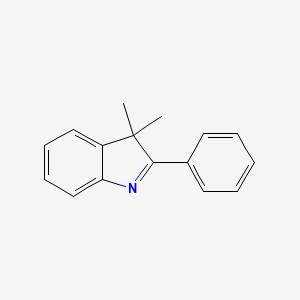
3H-Indole, 3,3-dimethyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-phenyl-3H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2-phenyl-3H-indole typically involves the Fischer indole synthesis. This method entails the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions . The process includes the formation of a phenylhydrazone, which undergoes tautomeric conversion to an enehydrazine, followed by a [3,3]-sigmatropic rearrangement to produce the indole structure .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-2-phenyl-3H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-phenyl-3H-indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-2-phenyl-3H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2,3,3-Trimethylindolenine
- Indole-3-acetic acid
- 3,3-Dichloro-3H-indole
Comparison: 3,3-Dimethyl-2-phenyl-3H-indole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,3,3-trimethylindolenine, it has a phenyl group that enhances its aromaticity and potential for electrophilic substitution . Indole-3-acetic acid, a plant hormone, differs significantly in its biological role and applications . The dichloro derivative, while similar in structure, exhibits different reactivity due to the presence of electron-withdrawing chlorine atoms .
Eigenschaften
CAS-Nummer |
6636-32-4 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
3,3-dimethyl-2-phenylindole |
InChI |
InChI=1S/C16H15N/c1-16(2)13-10-6-7-11-14(13)17-15(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI-Schlüssel |
OVNJGKSNDVAJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N=C1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


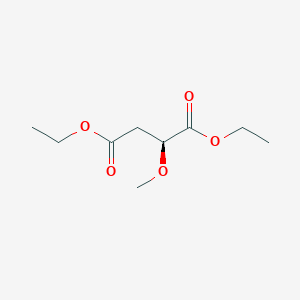
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
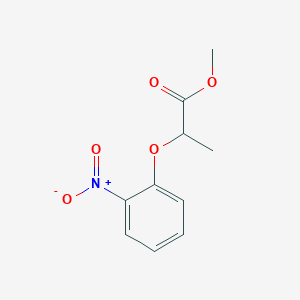
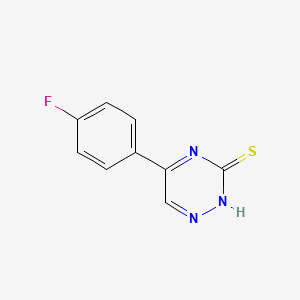
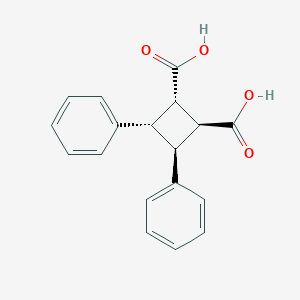
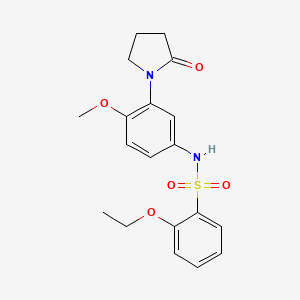
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
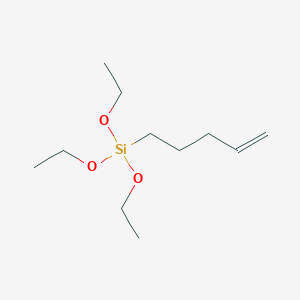
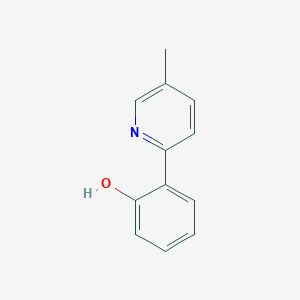
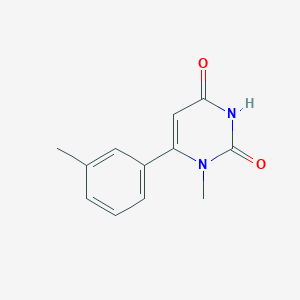
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

methanone](/img/structure/B14135148.png)
